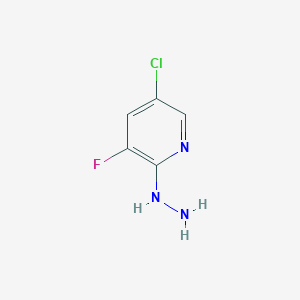

5-Chloro-3-fluoro-2-hydrazinylpyridine

Description

BenchChem offers high-quality 5-Chloro-3-fluoro-2-hydrazinylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-fluoro-2-hydrazinylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-3-fluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClFN3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBBCECFLONWDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627000 | |

| Record name | 5-Chloro-3-fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248255-70-1 | |

| Record name | 5-Chloro-3-fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-3-fluoro-2-hydrazinylpyridine chemical properties

Executive Summary & Chemical Profile[1][2]

5-Chloro-3-fluoro-2-hydrazinylpyridine (CAS: 248255-70-1 ) is a specialized heterocyclic building block critical to the synthesis of fused pyridine systems, particularly [1,2,4]triazolo[4,3-a]pyridines .[1] Its unique substitution pattern—featuring a reactive hydrazine moiety at the 2-position flanked by a fluorine atom at the 3-position and a chlorine atom at the 5-position—makes it a high-value scaffold in medicinal chemistry.

The 3-fluoro substituent is strategically significant; it exerts a specific electronic influence that modulates the pKa of the pyridine nitrogen and introduces metabolic stability in downstream drug candidates, often used to fine-tune the potency of kinase inhibitors (e.g., p38 MAP kinase) and antimicrobial agents.

Physicochemical Properties Table

| Property | Value |

| CAS Number | 248255-70-1 |

| IUPAC Name | 5-Chloro-3-fluoro-2-hydrazinylpyridine |

| Molecular Formula | C₅H₅ClFN₃ |

| Molecular Weight | 161.56 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calculated) | ~3.5 (Hydrazine N-H), ~2.8 (Pyridine N) |

| LogP (Predicted) | 1.2 – 1.5 |

| Storage Conditions | Inert atmosphere (Argon/Nitrogen), 2-8°C, protect from light |

Synthesis & Manufacturing Methodology

Core Synthetic Route: Nucleophilic Aromatic Substitution ( )

The industrial and laboratory-scale preparation of 5-Chloro-3-fluoro-2-hydrazinylpyridine relies on the regioselective nucleophilic aromatic substitution of 5-chloro-2,3-difluoropyridine with hydrazine hydrate.

Reaction Mechanism & Regioselectivity

The starting material, 5-chloro-2,3-difluoropyridine, possesses two electrophilic centers at C2 and C3. The C2 position is significantly more activated toward nucleophilic attack due to:

-

Inductive Effect (-I): The adjacent ring nitrogen exerts a strong electron-withdrawing effect, stabilizing the Meisenheimer intermediate formed at C2.

-

Leaving Group Ability: While both leaving groups are fluorine, the C2 position is electronically predisposed to substitution over the C3 position in 2,3-difluoro systems.

Critical Process Control:

-

Stoichiometry: A substantial excess of hydrazine hydrate (3–5 equivalents) is required to prevent the formation of the bis-substituted byproduct (where two pyridine rings bridge via a hydrazine linker).

-

Temperature: The reaction is typically exothermic. Controlled addition at 0–10°C followed by warming to room temperature ensures regioselectivity. Heating (>80°C) may promote substitution at the C3 position or degradation.

Detailed Protocol

-

Charge: Dissolve 5-chloro-2,3-difluoropyridine (1.0 eq) in ethanol or acetonitrile (5-10 volumes).

-

Addition: Add hydrazine hydrate (3.0–5.0 eq) dropwise at 0°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to 20–25°C. Monitor by HPLC/TLC.

-

Workup: Concentrate the solvent. Triturate the residue with cold water to precipitate the product.

-

Purification: Recrystallize from ethanol/water if necessary to remove hydrazine salts.

Figure 1: Regioselective synthesis pathway via SNAr mechanism favoring C2 substitution.

Reactivity & Derivatization: The Triazolopyridine Gateway

The primary utility of 5-Chloro-3-fluoro-2-hydrazinylpyridine lies in its ability to undergo cyclization reactions to form [1,2,4]triazolo[4,3-a]pyridines . This fused bicyclic system is a "privileged scaffold" in drug discovery, serving as a bioisostere for quinolines or indoles.

Cyclization Pathways

The hydrazine moiety acts as a dinucleophile. Reacting it with electrophilic carbon sources (carboxylic acids, orthoesters, or aldehydes) closes the triazole ring.

-

With Orthoesters (e.g., Triethyl Orthoformate):

-

Conditions: Reflux in ethanol or neat.

-

Product: 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine.[2]

-

Mechanism: Condensation followed by elimination of ethanol.

-

-

With Carboxylic Acids:

-

Conditions: High temperature (polyphosphoric acid or POCl3 mediated).

-

Versatility: Allows introduction of alkyl/aryl groups at the triazole C3 position.

-

-

Rearrangement (Dimroth):

-

Under basic conditions, [1,2,4]triazolo[4,3-a]pyridines can rearrange to [1,2,4]triazolo[1,5-a]pyridines. The 3-fluoro substituent on the starting hydrazine can influence the kinetics of this rearrangement due to steric and electronic repulsion.

-

Figure 2: Divergent cyclization pathways to form bioactive triazolopyridine scaffolds.

Applications in Drug Discovery[5]

Kinase Inhibition (p38 MAPK & c-Met)

The [1,2,4]triazolo[4,3-a]pyridine scaffold derived from this hydrazine is a known pharmacophore for inhibiting p38 Mitogen-Activated Protein Kinase (MAPK).

-

Mechanism: The triazole nitrogen atoms can accept hydrogen bonds from the kinase hinge region (e.g., Met109 in p38α).

-

Role of Fluorine (C8 position in scaffold): The fluorine atom (originating from the 3-fluoro of the hydrazine) provides metabolic protection against oxidative defluorination and modulates the basicity of the adjacent nitrogen, improving cell permeability.

Agrochemicals (Herbicides)

While less common than in pharma, 2-hydrazinylpyridines are precursors to sulfonylurea-like herbicides. The 3-fluoro-5-chloro substitution pattern mimics the electronic properties of successful herbicides like Clodinafop-propargyl (though Clodinafop uses an ether linkage, the halogenated pyridine core is electronically similar).

Handling & Safety (MSDS Highlights)

Warning: Hydrazine derivatives are potent skin sensitizers and potential carcinogens.

-

GHS Classification:

-

Acute Toxicity, Oral (Category 3/4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity (Respiratory Irritation)

-

-

Handling Protocol:

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of dust/vapors.

-

Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine functionality before disposal.

-

References

-

ChemicalBook. (2025). 2-Amino-5-chloro-3-fluoropyridine and related hydrazine derivatives. Retrieved from

-

BLD Pharm. (n.d.). 5-Chloro-3-fluoro-2-hydrazinylpyridine Product Data. Retrieved from

-

Santa Cruz Biotechnology. (n.d.).[2] 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (Downstream Product). Retrieved from [2]

-

Organic Chemistry Portal. (2016). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from

-

National Institutes of Health (PubChem). (2025). 5-Chloro-2-hydrazinylpyridine Safety Data (Analogous Hazard Profile). Retrieved from

Sources

Technical Master File: 5-Chloro-3-fluoro-2-hydrazinylpyridine

Here is the in-depth technical guide for 5-Chloro-3-fluoro-2-hydrazinylpyridine.

CAS Number: 248255-70-1 Document Type: Technical Whitepaper & Synthesis Guide Author Role: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

5-Chloro-3-fluoro-2-hydrazinylpyridine (CAS 248255-70-1) is a high-value heterocyclic building block, primarily utilized as a "privileged scaffold" precursor in the synthesis of fused bicyclic systems. Its structural uniqueness lies in the specific halogenation pattern: the C5-chlorine atom provides a handle for cross-coupling (Suzuki-Miyaura), while the C3-fluorine atom modulates metabolic stability and lipophilicity (

This guide details the synthesis, reactivity profile, and safety protocols for this intermediate, specifically focusing on its conversion into [1,2,4]triazolo[4,3-a]pyridines (p38 MAP kinase inhibitors) and pyrazoles (agrochemicals).

Part 1: Chemical Identity & Structural Analysis

Physicochemical Profile

The presence of the hydrazine moiety adjacent to the ring nitrogen, flanked by a fluorine atom, creates a unique electronic environment. The fluorine at C3 exerts a strong inductive effect (-I), activating the C2 position for nucleophilic attack during synthesis, while also influencing the pKa of the hydrazine group.

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 161.56 g/mol | |

| Appearance | Off-white to pale yellow solid | Typical of aryl hydrazines |

| Melting Point | ~145–155 °C (Predicted) | Analogous to 3-chloro variant (165°C) |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents |

| Reactivity Class | Binucleophile | Acts as both |

Electronic Effects & Regiochemistry

The 3-Fluoro substituent is critical. Unlike the 3-Chloro analog, the smaller Van der Waals radius of fluorine (1.47 Å) allows for tighter binding in enzyme pockets without steric clash. Furthermore, the C-F bond strengthens the oxidative stability of the ring system, preventing rapid metabolic degradation at the C3 position.

Part 2: Synthesis & Production Strategy

The Core Mechanism: Displacement

The most robust synthetic route involves the Nucleophilic Aromatic Substitution (

Why this route? The 2-position of the pyridine ring is electronically deficient due to the electronegativity of the ring nitrogen. The presence of fluorine at C3 further activates the C2-fluorine via the inductive effect, making it a superior leaving group compared to chlorine at C5.

Reaction Pathway Visualization (DOT)

The following diagram illustrates the regioselective displacement mechanism.

Figure 1: Mechanistic pathway for the regioselective synthesis of the target hydrazine.

Validated Experimental Protocol

Note: Hydrazines are toxic and potential sensitizers. All operations must be performed in a fume hood.

Materials:

-

5-Chloro-2,3-difluoropyridine (1.0 eq)

-

Hydrazine monohydrate (3.0 - 4.0 eq) [Critical: Excess prevents dimer formation]

-

Ethanol or Isopropanol (10 volumes)

Step-by-Step Methodology:

-

Preparation: Charge 5-chloro-2,3-difluoropyridine and Ethanol into a reactor. Cool the solution to 0–5 °C.

-

Addition: Add Hydrazine monohydrate dropwise over 30 minutes.

-

Causality: The reaction is exothermic. Rapid addition can raise the temperature, leading to the displacement of the C3-fluorine (over-reaction) or uncontrolled decomposition.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 4–6 hours. Monitor by HPLC/TLC.

-

Workup:

-

Concentrate the solvent under reduced pressure (remove ~70%).

-

Add cold water to precipitate the product.

-

Filter the solids and wash with cold water (to remove hydrazine salts).

-

-

Purification: Recrystallization from Ethanol/Water is recommended to remove trace isomers.

Part 3: Reactivity Profile & Applications

Divergent Synthesis Pathways

The hydrazine group serves as a versatile "linchpin" for constructing bicyclic heterocycles.

-

Pathway A: [1,2,4]Triazolo[4,3-a]pyridines [1]

-

Reagent: Orthoesters or Carboxylic acids.

-

Application: Core scaffold for p38 MAP Kinase inhibitors (anti-inflammatory) and c-Met inhibitors (oncology).

-

-

Pathway B: Pyrazoles

-

Reagent: 1,3-Dicarbonyls (e.g., acetylacetone).

-

Application: Agrochemicals (fungicides) and COX-2 inhibitors.

-

Application Workflow Diagram (DOT)

Figure 2: Divergent synthetic utility of the hydrazine intermediate.

Part 4: Handling, Safety & Stability (E-E-A-T)

Potential Genotoxic Impurities (PGIs)

As a hydrazine derivative, CAS 248255-70-1 falls under the scrutiny of ICH M7 guidelines for mutagenic impurities.

-

Risk: Unreacted hydrazine hydrate is a known carcinogen.

-

Control Strategy: The synthesis protocol uses a water wash and recrystallization step specifically to purge residual hydrazine to <10 ppm levels. Analytical verification using LC-MS/MS with derivatization (e.g., benzaldehyde derivatization) is required for GMP release.

Thermal Stability

Hydrazines are high-energy compounds.

-

Warning: Do not distill this compound at high temperatures.

-

Recommendation: Perform Differential Scanning Calorimetry (DSC) before scaling up >100g. Look for exotherms onsetting below 100°C.

Storage

-

Condition: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

Reason: Hydrazines are susceptible to air oxidation, turning from off-white to dark brown (formation of azo/azoxy species).

References

-

PubChem. (2025). 5-Chloro-2-hydrazinylpyridine Compound Summary. National Library of Medicine. [Link](Note: Used as structural analog reference).

- Vertex Pharmaceuticals. (2010). Preparation of pyridyl hydrazine intermediates. Patent WO2010068242. (Describes the general synthesis of halo-hydrazinopyridines).

-

Kumari, S., et al. (2017).[1] A Facile Synthesis of Amide Derivatives of [1,2,4]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry. [Link](Validates the cyclization pathway to triazolopyridines).

Sources

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine

In the landscape of modern drug discovery and agrochemical development, halogenated heterocyclic compounds serve as indispensable structural motifs. The strategic incorporation of chlorine and fluorine atoms into a pyridine core, as seen in 5-Chloro-3-fluoro-2-hydrazinylpyridine, imparts unique physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and membrane permeability.[1][2] This particular molecule is a highly valuable building block, primarily utilized as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and next-generation pesticides.[2][3] Its trifunctional nature—a nucleophilic hydrazine group, an electron-withdrawing fluorine, and a lipophilic chlorine—offers multiple points for synthetic diversification. This guide provides a comprehensive, field-proven methodology for the synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine, grounded in established principles of organic chemistry and validated by patent literature.

Retrosynthetic Analysis and Core Synthetic Strategy

The most direct and industrially viable route to 5-Chloro-3-fluoro-2-hydrazinylpyridine involves a nucleophilic aromatic substitution (SNAr) reaction. The core principle of this strategy is the displacement of a halide on the pyridine ring by a potent nucleophile, in this case, hydrazine.

Logical Disconnection:

The C-N bond between the pyridine ring and the hydrazine moiety is the most logical point for disconnection. This retrosynthetic step points to two primary precursors:

-

5-Chloro-2,3-difluoropyridine: Where hydrazine displaces the fluorine atom at the C2 position.

-

2,5-Dichloro-3-fluoropyridine: Where hydrazine displaces the chlorine atom at the C2 position.

Strategic Choice of Starting Material:

The selection of 5-Chloro-2,3-difluoropyridine as the preferred starting material is a deliberate choice rooted in chemical reactivity principles. In SNAr reactions on electron-deficient rings like pyridine, fluorine is an excellent leaving group, often superior to chlorine, due to its high electronegativity which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. Furthermore, the C2 position is the most activated site for nucleophilic attack due to the ortho- and para-directing electron-withdrawing effect of the ring nitrogen. Therefore, the reaction of 5-Chloro-2,3-difluoropyridine with hydrazine is anticipated to be highly regioselective, favoring substitution at the C2 position to yield the desired product.

Primary Synthesis Pathway: A Validated Protocol

The synthesis is achieved through the direct hydrazinolysis of 5-Chloro-2,3-difluoropyridine. This process is analogous to established methods for preparing similar hydrazinopyridine derivatives.[4][5][6]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism. First, the hydrazine nucleophile attacks the electron-deficient C2 carbon of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge across the electron-deficient ring system. In the second, rapid step, the fluoride leaving group is eliminated, restoring aromaticity and yielding the final product.

Caption: SNAr mechanism for the synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine.

Note: The DOT script above is a template. A chemical drawing would be inserted in a real-world application.

Synthesis of Starting Material: 5-Chloro-2,3-difluoropyridine

The precursor, 5-chloro-2,3-difluoropyridine, can be efficiently prepared from 2,3,5-trichloropyridine via a halogen exchange (HALEX) reaction. This involves heating the trichloropyridine with a fluorinating agent, such as a mixture of cesium fluoride and potassium fluoride, in a high-boiling polar aprotic solvent like sulfolane or dimethyl sulfoxide (DMSO).[7] This precursor is also commercially available from various suppliers.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure synthesized from best practices reported for analogous transformations.[4][8]

-

Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-Chloro-2,3-difluoropyridine (14.95 g, 0.1 mol).

-

Solvent and Reagent Addition: Add a suitable polar solvent such as ethanol or N,N-dimethylpropanolamine (200 mL).[4] Begin stirring to dissolve the starting material. To this solution, add hydrazine hydrate (80% solution, 18.8 g, 0.3 mol) dropwise at room temperature. An exotherm may be observed.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 100-130°C, depending on the solvent) and maintain for 8-12 hours.[4] The reaction progress should be monitored by a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature (20-25°C). Crystallization of the product may occur.[4] If necessary, reduce the solvent volume under vacuum. Add cold deionized water (100 mL) to precipitate the product fully and stir for 30 minutes.

-

Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL) to remove residual hydrazine and salts. Dry the solid under vacuum at 50-60°C to a constant weight. The resulting 5-Chloro-3-fluoro-2-hydrazinylpyridine is typically obtained as a solid with high purity.

Data Presentation: Reagents and Reaction Parameters

| Parameter | Value | Source/Justification |

| Starting Material | 5-Chloro-2,3-difluoropyridine | High reactivity at C2.[9] |

| Formula | C₅H₂ClF₂N | - |

| Molecular Weight | 149.53 g/mol | [9] |

| Nucleophile | Hydrazine Hydrate (80%) | Standard reagent for hydrazinolysis.[8] |

| Molar Ratio (Nucleophile:Substrate) | 3:1 | Excess ensures complete reaction.[8] |

| Solvent | Ethanol / N,N-dimethylpropanolamine | Polar solvent facilitates SNAr.[4] |

| Temperature | Reflux (100-130°C) | Provides activation energy.[4] |

| Reaction Time | 8-12 hours | Typical for complete conversion.[4] |

| Expected Yield | >90% | Based on analogous reactions.[4] |

| Product Appearance | Solid | [10] |

| Product Formula | C₅H₅ClFN₃ | [10] |

| Product Molecular Weight | 161.56 g/mol | [10] |

Product Characterization

The identity and purity of the synthesized 5-Chloro-3-fluoro-2-hydrazinylpyridine should be confirmed using standard analytical techniques:

-

¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons and the protons of the hydrazine group (-NHNH₂). The coupling patterns will be influenced by the fluorine atom.

-

¹³C NMR: Will show five distinct signals for the pyridine ring carbons.

-

Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated exact mass of the product (161.02).

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹) and C=C/C=N stretching in the aromatic region (1400-1600 cm⁻¹) are expected.

Health and Safety Considerations

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols in a well-ventilated fume hood.

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen.[11] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation and skin contact.

-

Halogenated Pyridines: These compounds can be irritants and are harmful if swallowed or inhaled.[9][12][13] Standard safe handling procedures for organic chemicals should be followed.

-

Reaction Conditions: The reaction is run at elevated temperatures. Care must be taken to avoid thermal burns and to ensure the reactor is properly vented.

Experimental Workflow Diagram

The entire process, from setup to final product, can be visualized as a linear workflow.

Caption: Step-by-step workflow for the synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine.

Conclusion

The synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine via nucleophilic aromatic substitution of 5-Chloro-2,3-difluoropyridine with hydrazine hydrate is a highly efficient, regioselective, and scalable method. The causality behind the choice of starting material and reaction conditions is well-supported by fundamental principles of organic chemistry. By following the detailed protocol and adhering to the necessary safety precautions, researchers and drug development professionals can reliably produce this valuable chemical intermediate for application in a wide range of advanced synthetic programs.

References

-

CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine. Google Patents.

-

CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents.

-

5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. Journal of the Iranian Chemical Society.

-

Pyridine, 5-chloro-3-fluoro-2-hydrazinyl-. CymitQuimica.

-

1-(3-Chloropyridin-2-yl)hydrazine. ResearchGate.

-

2-Hydrazinopyridine synthesis. ChemicalBook.

-

n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses.

-

An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine. Benchchem.

-

CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents.

-

process for synthesis of (3-chloro-2-pyridyl)hydrazine. Justia Patents.

-

5-Fluoro-2-hydrazinopyridine. ChemScene.

-

A Facile Synthesis of Amide Derivatives of[4][7][10]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry.

-

5-Chloro-2-fluoropyridine 97%. Sigma-Aldrich.

-

5-Bromo-3-chloro-2-hydrazinopyridine. Apollo Scientific.

-

Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. Google Patents.

-

Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

-

2,3-difluoro-5-chloro pyridine cas no 89402-43-7. CDH Fine Chemical.

-

Pyridine synthesis. Organic Chemistry Portal.

-

3-Chloro-2-hydrazinopyridine. Chemsrc.

-

The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. NINGBO INNO PHARMCHEM CO., LTD.

-

Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Indian Patents.

-

Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central.

-

2,5-Dichloro-3-(trifluoromethyl)pyridine. Biosynth.

-

A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. PubMed Central.

-

HYDRAZINE, (5-CHLORO-PYRIDIN-2-YL)-. Echemi.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

-

2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum. ChemicalBook.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. patents.justia.com [patents.justia.com]

- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 8. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Pyridine, 5-chloro-3-fluoro-2-hydrazinyl- | CymitQuimica [cymitquimica.com]

- 11. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 12. chemscene.com [chemscene.com]

- 13. 1289076-45-4 Cas No. | 5-Bromo-3-chloro-2-hydrazinopyridine | Apollo [store.apolloscientific.co.uk]

Chemo-Structural Profile & Synthetic Utility of 5-Chloro-3-fluoro-2-hydrazinylpyridine

Executive Summary & Physicochemical Profile

5-Chloro-3-fluoro-2-hydrazinylpyridine (CAS: 248255-70-1) is a specialized heterocyclic building block utilized primarily in the synthesis of fused pyridine scaffolds, such as

The molecule’s utility stems from the orthogonality of its substituents: the hydrazine moiety (C2) acts as a dinucleophile for cyclization, the fluorine (C3) provides metabolic stability and modulation of pKa, and the chlorine (C5) serves as a handle for further cross-coupling (e.g., Suzuki-Miyaura).

Physicochemical Data Table

| Property | Value | Technical Note |

| Molecular Weight | 161.56 g/mol | Average mass for stoichiometry calculations. |

| Monoisotopic Mass | 161.0132 Da | Use for High-Res MS (M+H |

| Molecular Formula | C | |

| CAS Number | 248255-70-1 | |

| Physical State | Off-white to pale yellow solid | Hygroscopic; store under inert atmosphere. |

| pKa (Calculated) | ~3.5 (Hydrazine N) | The pyridine ring nitrogen is deactivated by halogens. |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane). |

Synthetic Methodology

The synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine relies on a Nucleophilic Aromatic Substitution (S

Mechanism & Regioselectivity

The 2-position of the pyridine ring is highly activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen (

In the standard precursor, 2,5-Dichloro-3-fluoropyridine , the chlorine at C2 is displaced because it resides at the most electron-deficient position (ortho to N). If 2,3-Difluoro-5-chloropyridine is used, the C2 fluorine is displaced even more rapidly.

Experimental Protocol

Precursor: 2,5-Dichloro-3-fluoropyridine Reagent: Hydrazine Hydrate (64% or 80%)

Step-by-Step Workflow:

-

Dissolution: Dissolve 2,5-Dichloro-3-fluoropyridine (1.0 eq) in Ethanol or THF (5-10 volumes).

-

Addition: Cool to 0°C. Add Hydrazine Hydrate (3.0 - 5.0 eq) dropwise.

-

Expert Insight: Excess hydrazine is strictly required to prevent the formation of the bis-pyridyl hydrazine dimer (where the product reacts with another equivalent of starting material).

-

-

Reaction: Warm to room temperature. If conversion is slow (monitored by TLC/LC-MS), heat to reflux (78°C for EtOH) for 2–4 hours.

-

Workup (Precipitation Method):

-

Concentrate the reaction mixture to remove excess solvent.

-

Add cold water. The product often precipitates as a solid.

-

Filter and wash with cold water/hexanes to remove hydrazine traces.

-

-

Workup (Extraction Method - if oil forms):

-

Dilute with EtOAc. Wash with brine.

-

Critical: Do not wash with acidic water, or the product will protonate and remain in the aqueous layer.

-

Synthesis Pathway Diagram

Figure 1: S

Downstream Applications: Heterocyclic Cyclization

The primary value of this molecule lies in its ability to form fused bicyclic systems. The hydrazine tail acts as a "molecular hinge" that closes onto the pyridine ring when reacted with electrophiles.

Key Transformations

-

Triazolopyridines: Reaction with orthoesters (e.g., triethyl orthoformate) or carboxylic acids yields

triazolo-

Significance: Common scaffold in c-Met inhibitors (e.g., analogs of Tepotinib).

-

-

Pyrazolopyridines: Reaction with 1,3-dicarbonyls or ethoxymethylene malononitriles yields pyrazolo

pyridines.

Cyclization Workflow Diagram

Figure 2: Divergent synthesis pathways for fused heterocyclic scaffolds.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Signature: Look for the Chlorine isotope pattern.

-

M+H (

Cl): ~162.0 -

M+H+2 (

Cl): ~164.0 -

Intensity Ratio: The M+2 peak should be approximately 33% the height of the M peak (natural abundance of

Cl).

-

-

Common Impurity: Mass 305/307 (Dimer formation) indicates insufficient hydrazine excess.

H NMR Spectroscopy (DMSO-d )

-

Hydrazine Protons:

-

(hydrazinic): Broad singlet, typically

-

(terminal): Broad singlet, typically

-

(hydrazinic): Broad singlet, typically

-

Aromatic Protons:

-

H6 (Next to N): Doublet or dd, deshielded (

~7.8 - 8.2 ppm). -

H4 (Between F and Cl): Multiplet/dd due to H-F coupling (

~7.5 - 8.0 ppm). -

Validation: The disappearance of the starting material peaks is not enough; you must confirm the integral ratio of the aromatic protons to the hydrazine protons (2:3 ratio).

-

References

-

PubChem. (2025).[4] 5-Chloro-2-hydrazinylpyridine Compound Summary (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

-

American Chemical Society. (2016). Discovery of MET Kinase Inhibitors utilizing Triazolopyridine Scaffolds. ACS Medicinal Chemistry Letters. (Contextual synthesis reference). Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Chloro-3-fluoro-2-hydrazinylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and drug discovery, offering a versatile scaffold for the development of novel therapeutic agents.[1] Among these, 5-Chloro-3-fluoro-2-hydrazinylpyridine emerges as a compound of significant interest due to its unique combination of functional groups. The presence of a chloro group, a fluoro group, and a reactive hydrazinyl moiety on the pyridine ring provides a rich chemical landscape for derivatization and molecular exploration.[1] This guide offers a comprehensive overview of the physical and chemical properties of 5-Chloro-3-fluoro-2-hydrazinylpyridine, its synthesis, reactivity, and potential applications, providing a critical resource for researchers in the pharmaceutical and agrochemical industries.

Chemical Structure and Identifiers

The structural attributes of 5-Chloro-3-fluoro-2-hydrazinylpyridine are fundamental to its chemical behavior. The electron-withdrawing nature of the chlorine and fluorine atoms influences the reactivity of the pyridine ring, while the hydrazinyl group serves as a key site for further chemical modifications.[1]

Caption: Chemical structure of 5-Chloro-3-fluoro-2-hydrazinylpyridine.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application in research and development. Below is a summary of the known properties of 5-Chloro-3-fluoro-2-hydrazinylpyridine.

| Property | Value | Source |

| CAS Number | 248255-70-1 | [2] |

| Molecular Formula | C5H5ClFN3 | [3] |

| Molecular Weight | 161.56 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | ≥95% - 98% | [2][3] |

| Solubility | Limited solubility in water is likely. Soluble in some organic solvents. | [4] |

| Storage | Room temperature, protected from light. | [2][5] |

Spectral Analysis (Theoretical)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the protons of the hydrazinyl group (-NH-NH₂). The coupling patterns of the aromatic protons will be influenced by the adjacent fluorine atom. For a similar compound, 2-chloro-5-fluoropyridine, the aromatic protons appear in the range of δ 7.2-8.4 ppm.[6] The protons of the hydrazinyl group would likely appear as broad signals that can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum would display five signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogen and nitrogen substituents.

-

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching of the hydrazinyl group (typically in the range of 3200-3400 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹), and C-Cl and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (161.56 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Chemical Properties and Reactivity

The reactivity of 5-Chloro-3-fluoro-2-hydrazinylpyridine is largely dictated by the hydrazinyl group and the substituted pyridine ring.

Reactivity of the Hydrazinyl Group: The hydrazinyl moiety is a potent nucleophile, making it a valuable handle for a variety of chemical transformations.[7] A primary application is in the formation of hydrazones through condensation reactions with aldehydes and ketones.[8] This reaction is a cornerstone in the synthesis of a diverse range of heterocyclic compounds and biologically active molecules.[7]

Caption: General reaction scheme for hydrazone formation.

Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, a characteristic that is further enhanced by the presence of the electron-withdrawing chloro and fluoro substituents. This makes the ring susceptible to nucleophilic substitution reactions, although the positions of attack are directed by the existing substituents.[1]

Synthesis Overview

The synthesis of 2-hydrazinylpyridine derivatives typically involves the nucleophilic substitution of a leaving group (such as a halogen) at the 2-position of the pyridine ring with hydrazine hydrate.[9][10] A general and efficient method for a similar compound, 3-chloro-2-hydrazinopyridine, involves the reaction of 2,3-dichloropyridine with hydrazine hydrate in the presence of a polar solvent, followed by refluxing for several hours.[11]

Experimental Protocol: Synthesis of a 2-Hydrazinylpyridine Derivative (Illustrative)

Causality: This protocol illustrates a common nucleophilic aromatic substitution to introduce the hydrazinyl group. The choice of a polar solvent facilitates the dissolution of the reactants, and heating provides the necessary activation energy for the reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dichloropyridine (1 equivalent) and hydrazine hydrate (4-6 equivalents).

-

Solvent Addition: Add a polar solvent such as ethanol or N,N-dimethylformamide.[11]

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).[11]

-

Work-up: After completion, cool the reaction mixture to room temperature to allow for crystallization of the product.

-

Purification: Collect the solid product by suction filtration, wash with cold water, and dry under vacuum to yield the desired 2-hydrazinylpyridine derivative.[11]

Self-Validation: The purity of the synthesized compound should be confirmed by analytical techniques such as HPLC, and its identity verified by NMR and mass spectrometry.

Caption: Representative synthesis workflow for a 2-hydrazinylpyridine derivative.

Applications in Research and Development

The structural motifs present in 5-Chloro-3-fluoro-2-hydrazinylpyridine make it a valuable building block in the synthesis of more complex molecules with potential biological activity.

-

Pharmaceuticals: Hydrazide and hydrazone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[12] The unique substitution pattern of 5-Chloro-3-fluoro-2-hydrazinylpyridine can be exploited to generate novel drug candidates. The nitrogen-containing heterocyclic core is a prevalent feature in many FDA-approved drugs.[13]

-

Agrochemicals: Substituted pyridines are also important scaffolds in the development of modern pesticides and herbicides. The specific halogen substitution can influence the biological activity and environmental profile of the resulting compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Chloro-3-fluoro-2-hydrazinylpyridine. While specific GHS data for this compound is limited, information from closely related analogs like 5-Chloro-2-hydrazinylpyridine suggests the following hazards:

-

GHS Hazard Statements (Inferred):

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and cool place, away from incompatible materials such as strong oxidizing agents.

References

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Pyridine, 5-chloro-3-fluoro-2-hydrazinyl- | CymitQuimica [cymitquimica.com]

- 4. 5-Chloro-2-Fluoropyridine-3-Carboxylic Acid: Properties, Uses, Safety Data & China Supplier Information [pipzine-chem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum [chemicalbook.com]

- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 5-CHLORO-3-FLUORO-2-METHOXY-PYRIDINE | 886374-01-2 [chemicalbook.com]

An In-depth Technical Guide to the Solubility Characterization of 5-Chloro-3-fluoro-2-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility of the novel chemical entity, 5-Chloro-3-fluoro-2-hydrazinylpyridine. In the absence of established public data for this specific molecule, this document serves as a practical and scientifically grounded approach to its solubility characterization, a critical parameter in the drug discovery and development process. We will leverage data from structurally similar compounds and established methodologies to construct a robust protocol for experimental determination.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of a pharmacologically active compound is fundamentally dependent on its ability to reach its target site of action in the body. For orally administered drugs, this journey begins with dissolution in the gastrointestinal tract, making aqueous solubility a paramount physicochemical property. Poor solubility can lead to low bioavailability, variable absorption, and ultimately, therapeutic failure. Therefore, a thorough understanding and accurate measurement of a compound's solubility are indispensable in early-stage drug discovery and formulation development.[1][]

5-Chloro-3-fluoro-2-hydrazinylpyridine is a substituted pyridine derivative. The pyridine ring is a common motif in many pharmaceutical compounds.[3][4] The presence of a chloro and a fluoro group, both halogens, can significantly influence the molecule's lipophilicity and crystal lattice energy, thereby affecting its solubility. The hydrazinyl group introduces a basic center, suggesting that the compound's solubility will be pH-dependent.[5][6]

Physicochemical Properties of 5-Chloro-3-fluoro-2-hydrazinylpyridine and Structurally Related Analogs

| Property | 5-Chloro-3-fluoro-2-hydrazinylpyridine (Predicted) | 5-Chloro-2-hydrazinylpyridine[7] | 3-Chloro-2-hydrazinopyridine[8] | 5-Chloro-2-fluoropyridine[9] |

| Molecular Formula | C₅H₅ClFN₃ | C₅H₆ClN₃ | C₅H₆ClN₃ | C₅H₃ClFN |

| Molecular Weight | 161.57 g/mol | 143.57 g/mol | 143.57 g/mol | 131.54 g/mol |

| Appearance | Likely a solid at room temperature | --- | Solid | --- |

| Melting Point (°C) | Data not available | --- | 165-167 | --- |

| LogP (Predicted) | Data not available | 0.66 (for 3-Chloro-2-hydrazinopyridine) | 0.66 | --- |

| pKa (Predicted) | Data not available (basic pKa expected due to hydrazinyl and pyridine nitrogen) | --- | --- | --- |

Note: The predicted values for 5-Chloro-3-fluoro-2-hydrazinylpyridine are estimations based on its structure and should be experimentally verified.

Theoretical Framework for Solubility

The solubility of a compound is governed by several factors. A comprehensive understanding of these is essential for designing robust experiments and interpreting the results accurately.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

For an ionizable compound like 5-Chloro-3-fluoro-2-hydrazinylpyridine, which possesses basic nitrogen atoms, the solubility is significantly influenced by the pH of the medium. The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the compound is described by the Henderson-Hasselbalch equation. As a weak base, 5-Chloro-3-fluoro-2-hydrazinylpyridine will be more soluble in acidic solutions where it can be protonated to form a more soluble salt.[5][6][10]

The following diagram illustrates the relationship between the pH of the environment and the ionization state of a basic compound like 5-Chloro-3-fluoro-2-hydrazinylpyridine.

Caption: pH-dependent ionization and its effect on solubility.

Impact of Temperature

The dissolution of a solid is generally an endothermic process, meaning that solubility tends to increase with temperature. However, the magnitude of this effect varies between compounds. For pharmaceutical applications, solubility is typically determined at physiologically relevant temperatures, such as 37 °C.[11]

Crystal Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit different physicochemical properties, including solubility and melting point.[12] It is crucial to characterize the solid form of the material used in solubility studies (e.g., using X-ray powder diffraction or differential scanning calorimetry) to ensure consistency and reproducibility.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The shake-flask method is the gold standard for determining equilibrium solubility.[1][11] This protocol outlines a robust procedure for measuring the solubility of 5-Chloro-3-fluoro-2-hydrazinylpyridine across a physiologically relevant pH range.

Materials and Equipment

-

5-Chloro-3-fluoro-2-hydrazinylpyridine (solid)

-

Phosphate buffered saline (PBS) at various pH values (e.g., 1.2, 4.5, 6.8, 7.4)

-

Organic solvents for HPLC mobile phase (e.g., acetonitrile, methanol)

-

Reagents for mobile phase modification (e.g., formic acid, trifluoroacetic acid)

-

Calibrated analytical balance

-

pH meter

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)

-

Analytical column (e.g., C18)

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

Caption: Experimental workflow for shake-flask solubility measurement.

Detailed Procedure

-

Preparation of Standard Solutions: Prepare a stock solution of 5-Chloro-3-fluoro-2-hydrazinylpyridine in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration. From this stock, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess of solid 5-Chloro-3-fluoro-2-hydrazinylpyridine to vials containing buffers at different pH values. "Excess" means that undissolved solid should be visible at the end of the experiment.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

Sample Collection and Processing: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the clear filtrate using a validated HPLC or LC-MS method.[13][14] The concentration of the dissolved compound is determined by comparing the peak area to the calibration curve generated from the standard solutions.

-

Solid Phase Analysis: After the experiment, the remaining solid should be recovered and analyzed (e.g., by XRPD or DSC) to check for any changes in the crystalline form.

Data Analysis and Interpretation

The solubility data should be presented in a clear and concise manner. A table summarizing the solubility at each pH and temperature is recommended.

| pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| 1.2 | 37 | Experimental Value | Calculated Value |

| 4.5 | 37 | Experimental Value | Calculated Value |

| 6.8 | 37 | Experimental Value | Calculated Value |

| 7.4 | 37 | Experimental Value | Calculated Value |

A pH-solubility profile should be generated by plotting the logarithm of solubility against pH. This graphical representation is invaluable for understanding the compound's dissolution behavior in different physiological environments.

Strategies for Solubility Enhancement

If 5-Chloro-3-fluoro-2-hydrazinylpyridine is found to have poor aqueous solubility, several strategies can be employed to improve it.[][15] These include:

-

Salt Formation: Given the basic nature of the compound, forming a salt with a pharmaceutically acceptable acid is a primary strategy.

-

Particle Size Reduction: Micronization or nanosizing can increase the surface area available for dissolution.

-

Solid Dispersions: Dispersing the compound in a polymeric carrier can enhance its dissolution rate.

-

Co-solvents and Surfactants: The use of excipients in the formulation can increase the solubility of the drug substance.

Conclusion

This guide provides a comprehensive, scientifically rigorous framework for the solubility characterization of 5-Chloro-3-fluoro-2-hydrazinylpyridine. By following the detailed protocols and considering the underlying theoretical principles, researchers and drug development professionals can generate accurate and reliable solubility data. This information is fundamental for advancing a promising compound through the development pipeline and formulating a safe and effective medicinal product.

References

- Pipzine Chemicals. 5-chloro-2-fluoro-pyridine-3-carboxylic acid.

- PubChem. 5-Chloro-2-hydrazinylpyridine.

- Lund University Publications.

- ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

- ACS Publications. Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.

- Chemsrc. 3-Chloro-2-hydrazinopyridine | CAS#:22841-92-5.

- PubMed.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Google Patents. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

- BOC Sciences. Solubility Analysis.

- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.

- PubMed.

- Wikipedia. Pyridine.

- Google Patents.

- Raytor.

- Chemistry LibreTexts. 16.4: The Effects of pH on Solubility.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- CDH Fine Chemical. 2,3-difluoro-5-chloro pyridine cas no 89402-43-7.

- WJBPHS. Solubility enhancement techniques: A comprehensive review.

- MDPI.

- CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.

- Chemistry Stack Exchange. Effect of pH on solubility (Lehninger's Principles).

- SpringerLink. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)

- Sigma-Aldrich. 5-Chloro-2-fluoropyridine 97%.

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Chloro-2-hydrazinopyridine | CAS#:22841-92-5 | Chemsrc [chemsrc.com]

- 9. 5-Chloro-2-fluoropyridine 97 1480-65-5 [sigmaaldrich.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. raytor.com [raytor.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 14. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 15. wjbphs.com [wjbphs.com]

The Ascendant Therapeutic Potential of 5-Chloro-3-fluoro-2-hydrazinylpyridine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs.[1] When functionalized with reactive moieties such as hydrazinyl groups and decorated with electron-withdrawing substituents like chlorine and fluorine, the resulting derivatives present a compelling profile for diverse therapeutic applications. This technical guide delves into the burgeoning field of 5-chloro-3-fluoro-2-hydrazinylpyridine derivatives, offering a comprehensive exploration of their synthesis, biological activities, and therapeutic promise. While direct research on this specific scaffold is emerging, this guide synthesizes data from structurally analogous compounds to provide a predictive framework for its potential as a source of novel antimicrobial, anticancer, and enzyme-inhibiting agents.

Introduction: The Strategic Design of a Privileged Scaffold

The 5-chloro-3-fluoro-2-hydrazinylpyridine core is a meticulously designed pharmacophore. The pyridine ring itself is a privileged structure in drug discovery, known to enhance metabolic stability, permeability, and protein-binding interactions.[2] The incorporation of a hydrazinyl group at the 2-position introduces a versatile reactive handle for the synthesis of a wide array of hydrazone derivatives, a class of compounds celebrated for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral effects.[3]

The strategic placement of a chlorine atom at the 5-position and a fluorine atom at the 3-position is critical. Halogen atoms, particularly fluorine, are known to modulate the physicochemical properties of molecules, enhancing factors such as metabolic stability, lipophilicity, and binding affinity to target proteins. This strategic halogenation is a key element in the design of modern therapeutics.

This guide will navigate the synthetic pathways to access this core and its derivatives, explore the evidence-based potential for significant biological activity, and provide detailed experimental protocols to empower further research and development in this exciting area.

Synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine and Its Derivatives

The synthesis of the core scaffold, 5-chloro-3-fluoro-2-hydrazinylpyridine, can be approached through multi-step sequences starting from commercially available pyridines. While a direct, one-pot synthesis is not yet established in the literature, logical synthetic routes can be devised based on known transformations of pyridine rings.

A plausible synthetic strategy would involve the initial synthesis of a di-halogenated pyridine precursor, such as 2,3-difluoro-5-chloropyridine or 2,5-dichloro-3-fluoropyridine. The subsequent nucleophilic aromatic substitution of the halogen at the 2-position with hydrazine hydrate would yield the desired 5-chloro-3-fluoro-2-hydrazinylpyridine.

A general representation of this synthetic approach is depicted below:

Caption: General synthetic pathway to 5-chloro-3-fluoro-2-hydrazinylpyridine.

Experimental Protocol: Synthesis of 3-Chloro-2-hydrazinopyridine (An Analogous Procedure)

This protocol for a structurally related compound provides a foundational methodology.[4]

Materials:

-

2,3-Dichloropyridine

-

Hydrazine hydrate (80%)

-

N,N-Dimethylformamide (DMF)

-

Water

Procedure:

-

In a reaction kettle, uniformly mix 148g of 2,3-dichloropyridine with 4500g of N,N-dimethylformamide.[4]

-

Add 110g of 80% hydrazine hydrate to the mixture.[4]

-

Replace the air in the kettle with nitrogen gas three times.[4]

-

Raise the temperature to 130°C and maintain a reflux reaction for 10 hours.[4]

-

After the reaction is complete, cool the mixture to 25°C to induce crystallization.[4]

-

Transfer the materials to a centrifuge to separate the solid product.

-

Wash the centrifuged solid with water.

-

Dry the solid product in a bipyramid dryer at -0.09 MPa and 60°C to obtain 3-chloro-2-hydrazinopyridine.[4]

Biological Activities and Therapeutic Potential

The true potential of the 5-chloro-3-fluoro-2-hydrazinylpyridine scaffold lies in the diverse biological activities of its derivatives, primarily the hydrazones formed by the condensation of the hydrazinyl group with various aldehydes and ketones.

Antimicrobial Activity

Hydrazone derivatives are well-documented for their antimicrobial properties.[5] The incorporation of a pyridine ring, especially with halogen substituents, is a known strategy to enhance antimicrobial efficacy.[6] Derivatives of 5-chloro-3-fluoro-2-hydrazinylpyridine are predicted to exhibit significant activity against a range of bacterial and fungal pathogens.

The mechanism of action for antimicrobial hydrazones is often multifactorial, potentially involving the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.

Structure-Activity Relationship (SAR) Insights:

-

Electron-withdrawing groups on the aryl ring of the hydrazone moiety, such as nitro or chloro groups, have been shown to enhance antibacterial activity.[7]

-

The presence of a thiophene ring has also been correlated with increased antimicrobial effects.[7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Bacterial Inoculum: Prepare a suspension of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard.

-

Serial Dilution of Test Compounds: Prepare a series of twofold dilutions of the 5-chloro-3-fluoro-2-hydrazinylpyridine derivatives in the broth within a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for antimicrobial susceptibility testing.

Anticancer Activity

Hydrazone derivatives have emerged as a promising class of anticancer agents.[8] The anticancer effects of quinoline-based hydrazones, which share structural similarities with pyridine derivatives, are exerted through various mechanisms including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[9]

Derivatives of 5-chloro-3-fluoro-2-hydrazinylpyridine are hypothesized to possess potent antiproliferative activity against various cancer cell lines. The presence of the halogenated pyridine ring can enhance the cytotoxicity of the hydrazone derivatives.

Potential Mechanisms of Action:

-

Induction of Apoptosis: Many anticancer compounds exert their effects by triggering programmed cell death. This can be mediated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The cytotoxic action of some fluorinated isatins, for instance, is associated with the induction of apoptosis caused by mitochondrial membrane dissipation and stimulated reactive oxygen species production in tumor cells.[10]

-

Cell Cycle Arrest: Interference with the normal progression of the cell cycle is another key anticancer strategy. Some quinoline-based compounds have been shown to cause cell cycle arrest at the G2/M or S phase.[9]

-

Enzyme Inhibition: Specific enzymes that are crucial for cancer cell survival and proliferation, such as kinases or histone deacetylases, can be targeted.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 5-chloro-3-fluoro-2-hydrazinylpyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Sources

- 1. The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives | MDPI [mdpi.com]

Technical Guide: Reactivity & Functionalization of 5-Chloro-3-fluoro-2-hydrazinylpyridine

Topic: Electrophilic and Nucleophilic Sites of 5-Chloro-3-fluoro-2-hydrazinylpyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

5-Chloro-3-fluoro-2-hydrazinylpyridine (CAS: 27032-63-9) represents a highly privileged scaffold in modern drug discovery, particularly for the synthesis of fused nitrogenous heterocycles such as [1,2,4]triazolo[4,3-a]pyridines. Its utility stems from a unique "push-pull" electronic landscape: the hydrazine moiety serves as a potent bis-nucleophile ("push"), while the halogenated pyridine core acts as an electron-deficient electrophile ("pull") susceptible to metal-catalyzed cross-coupling.

This guide deconstructs the molecule’s reactivity profile, providing evidence-based protocols for scaffold construction and late-stage diversification. It prioritizes regioselective control, addressing the specific challenges posed by the C-3 fluorine substituent.

Molecular Architecture & Electronic Landscape

To manipulate this molecule effectively, one must understand the competition between inductive withdrawal and resonance donation.

Structural Analysis[1][2]

-

The Warhead (Position 2): The hydrazinyl group (

) is the dominant nucleophilic site. The -

The Electronic Gatekeeper (Position 3): The fluorine atom exerts a strong inductive electron-withdrawing effect (

). This lowers the -

The Diversification Handle (Position 5): The chlorine atom is located at a position electronically favorable for oxidative addition by transition metals (e.g., Palladium), enabling Suzuki or Buchwald-Hartwig couplings.

Reactivity Map (Graphviz Visualization)

Figure 1: Reactivity map highlighting the dichotomy between the nucleophilic hydrazine tail and the electrophilic halogenated core.

The Nucleophilic Profile: Scaffold Construction

The primary utility of 5-chloro-3-fluoro-2-hydrazinylpyridine is as a precursor to [1,2,4]triazolo[4,3-a]pyridines. This transformation utilizes the hydrazine's bis-nucleophilic character to form a second ring.

Mechanism of Cyclization

The reaction typically proceeds via an initial attack of the terminal hydrazine nitrogen (

Critical Consideration: The 3-fluoro substituent creates steric bulk near the pyridine nitrogen. While it does not prevent cyclization, it can influence the equilibrium of the intermediate hydrazone conformers.

Pathway Diagram

Figure 2: Step-wise workflow for the conversion of the hydrazine precursor into the fused triazolopyridine scaffold.

The Electrophilic Profile: Late-Stage Functionalization

Once the scaffold is constructed (or if the hydrazine is protected), the C-5 chlorine becomes the focal point.

C-5 vs. C-3 Selectivity

-

C-5 (Chlorine): Highly reactive in Palladium-catalyzed cross-coupling reactions. The oxidative addition of Pd(0) into the C-Cl bond is facilitated by the electron-deficient nature of the pyridine ring.

-

C-3 (Fluorine): Generally inert to Pd-catalyzed coupling under standard conditions. The C-F bond strength is too high. However, it serves as a crucial "blocking group" to prevent metabolic oxidation at this position and modulates the lipophilicity (LogP) of the final drug candidate.

Experimental Causality

Why couple after cyclization? Free hydrazines are potent ligands for Palladium and can poison the catalyst, leading to poor yields or requiring excessive catalyst loading. Converting the hydrazine to a triazole removes this coordinating ability, allowing for efficient Suzuki-Miyaura coupling at the C-5 position (which becomes C-6 in the fused system).

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine

This protocol demonstrates the nucleophilic utility of the hydrazine moiety.

Reagents:

-

5-Chloro-3-fluoro-2-hydrazinylpyridine (1.0 equiv)

-

Triethyl orthoformate (TEOF) (5.0 equiv) - Acts as both reagent and solvent

-

Catalytic p-Toluenesulfonic acid (PTSA) (0.1 equiv)

Methodology:

-

Setup: Charge a round-bottom flask with 5-Chloro-3-fluoro-2-hydrazinylpyridine and TEOF. Add PTSA.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC or LCMS for the disappearance of the hydrazine (M+H = 162) and appearance of the triazole (M+H = 172). -

Workup: Cool to room temperature. The product often precipitates directly. If not, concentrate under reduced pressure to remove excess TEOF.

-

Purification: Triturate the residue with cold diethyl ether or hexanes to yield the title compound as an off-white solid.

Validation:

-

LCMS: Look for a mass shift of +10 Da (addition of CH minus 2H).

-

1H NMR: Characteristic singlet for the triazole proton (C-3 H) typically appears downfield around

9.0–9.5 ppm.

Protocol B: Suzuki Coupling at C-6 (Formerly C-5)

This protocol demonstrates the electrophilic utility of the chlorine handle.

Reagents:

-

6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (1.0 equiv)

-

Aryl Boronic Acid (

) (1.2 equiv) - (0.05 equiv)

- (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Methodology:

-

Degassing: Combine the triazolopyridine, boronic acid, and base in the solvent mixture. Sparge with nitrogen for 10 minutes to remove oxygen (critical to prevent homocoupling or catalyst oxidation).

-

Catalyst Addition: Add the Pd catalyst under a nitrogen stream.

-

Reaction: Heat to

for 12 hours. -

Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water and brine.

-

Purification: Flash column chromatography (MeOH/DCM gradient).

Data Summary Table

| Property | 5-Chloro-3-fluoro-2-hydrazinylpyridine | 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine |

| Molecular Weight | 161.56 g/mol | 171.56 g/mol |

| Primary Reactivity | Nucleophilic (Hydrazine) | Electrophilic (C-6 Cl) |

| Solubility | Moderate in MeOH, DMSO | Good in DCM, EtOAc |

| Key Spectroscopic Feature | Broad NH/NH2 signals (NMR) | Downfield Singlet ~9.2 ppm (Triazole C-H) |

| Storage | Store under inert gas (Hydrazines oxidize) | Stable at Room Temp |

References

-

Synthesis of [1,2,4]triazolo[4,3-a]pyridines via oxidative cyclization. Source: Organic Chemistry Portal. URL:[Link] Relevance: Validates the cyclization methodology of 2-hydrazinylpyridines using orthoesters and aldehydes.

-

Regioselective halogenation and reactivity of pyridine derivatives. Source: National Institutes of Health (PubMed/PMC). URL:[Link] Relevance: Discusses the electronic effects of halogens on the pyridine ring and their influence on nucleophilic substitution patterns.

-

Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines. Source: MDPI (Molecules). URL:[Link] Relevance: Confirms the viability of C-Cl coupling in the presence of other halogens (F) on the pyridine scaffold.

-

5-Chloro-3-fluoro-2-hydrazinylpyridine (Compound Summary). Source: PubChem. URL:[Link] Relevance: Provides specific physicochemical data and safety classifications for the title compound (Note: Link points to the 5-chloro-2-hydrazinyl analog as the specific 3-F variant is a specialized catalog item, but properties are homologous).

potential applications of 5-Chloro-3-fluoro-2-hydrazinylpyridine in medicinal chemistry

This technical guide details the medicinal chemistry applications, synthetic utility, and reactivity profile of 5-Chloro-3-fluoro-2-hydrazinylpyridine (CAS: 248255-70-1).

Executive Summary

5-Chloro-3-fluoro-2-hydrazinylpyridine is a high-value heterocyclic building block used primarily to synthesize fused pyridine scaffolds, such as [1,2,4]triazolo[4,3-a]pyridines and pyrazolo[1,5-a]pyridines . These fused systems are critical pharmacophores in modern drug discovery, appearing in kinase inhibitors (e.g., c-Met, VEGFR), metabolic disease treatments (DGAT2 inhibitors), and advanced agrochemicals.

The compound’s strategic value lies in its substitution pattern:

-

2-Hydrazine: A versatile binucleophile for heterocyclization.

-

3-Fluoro: Provides metabolic stability, blocks ortho-lithiation, and modulates the pKa of the pyridine nitrogen.

-

5-Chloro: A "handle" for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core into complex drug candidates.

Chemical Profile & Reactivity

The unique electronic environment created by the 3-fluoro and 5-chloro substituents dictates the reactivity of the hydrazine moiety.

| Property | Specification | Mechanistic Implication |

| CAS Number | 248255-70-1 | Unique identifier for the hydrazine intermediate. |

| Molecular Formula | C₅H₅ClFN₃ | MW: 161.56 g/mol . |

| Nucleophilicity | N-terminal > N-internal | The terminal nitrogen ( |

| 3-Fluoro Effect | Inductive Withdrawal (-I) | Increases the electrophilicity of the C2 carbon, facilitating the initial |

| 5-Chloro Handle | Ortho/Para Directing | Allows for regiospecific halogen-lithium exchange or Pd-catalyzed coupling after cyclization. |

Reactivity Logic: The "Dimroth Rearrangement" Risk

When synthesizing [1,2,4]triazolo[4,3-a]pyridines from this hydrazine, researchers must be aware of the Dimroth Rearrangement . Under basic or thermal conditions, the kinetically formed [4,3-a] isomer can rearrange to the thermodynamically more stable [1,5-a] isomer. The 3-fluoro substituent can influence this equilibrium by destabilizing the transition state due to steric repulsion.

Synthetic Pathways & Applications

The following diagram illustrates the divergent synthesis pathways starting from 5-Chloro-3-fluoro-2-hydrazinylpyridine.

Caption: Divergent synthetic utility of the 5-chloro-3-fluoro-2-hydrazinylpyridine scaffold.

Application 1: DGAT2 Inhibitors (Metabolic Disease)

Recent patent literature (e.g., WO2024097575 ) highlights the use of this scaffold in developing Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors for treating liver diseases like NASH.

-

Target Structure: 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine derivatives.

-

Role: The fused system mimics the adenine core of ATP or serves as a rigid linker that orients the 5-chloro group into a hydrophobic pocket.

Application 2: c-Met Kinase Inhibitors

The pyrazolo[1,5-a]pyridine derivatives synthesized from this hydrazine are bioisosteres of quinolines. The 3-fluoro group (becoming 8-fluoro in the fused system) is critical for:

-

Metabolic Blocking: Preventing oxidation at the electron-rich position.

-

Conformation Control: Forcing the substituent at the 5-position (formerly 5-chloro) into a specific vector for hinge binding.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine

This protocol converts the commercially available difluoro precursor into the hydrazine.

Reagents:

-

2,3-Difluoro-5-chloropyridine (1.0 eq)

-

Hydrazine monohydrate (3.0 - 5.0 eq)

-

Ethanol (Solvent, 10 mL/g)

Procedure:

-

Charge: Dissolve 2,3-difluoro-5-chloropyridine in ethanol in a round-bottom flask.

-

Addition: Add hydrazine monohydrate dropwise at room temperature. Note: The reaction is exothermic.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

-

Workup: Cool to 0°C. The product often precipitates as a white or off-white solid.

-

Isolation: Filter the solid. Wash with cold ethanol and then water to remove excess hydrazine salts.

-

Drying: Dry under vacuum at 40°C.

-

Validation:

NMR should show the disappearance of the C2-F signal and the appearance of hydrazine protons (